N-(6-Bromohexyl)-2-hydroxybenzamide
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Overview
Description
N-(6-Bromohexyl)-2-hydroxybenzamide is an organic compound that features a bromine atom attached to a hexyl chain, which is further connected to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromohexyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 6-bromohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the use of solvents such as dichloromethane or ethanol, and the reaction is often catalyzed by agents like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromohexyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group on the benzamide can be oxidized to form corresponding ketones or reduced to form alcohols.
Esterification: The hydroxyl group can react with carboxylic acids to form esters[][2].
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride[][2].
Major Products
Substitution: Formation of N-(6-azidohexyl)-2-hydroxybenzamide or N-(6-thiocyanatohexyl)-2-hydroxybenzamide.
Oxidation: Formation of 2-hydroxybenzamide ketone derivatives.
Reduction: Formation of 2-hydroxybenzamide alcohol derivatives[][2].
Scientific Research Applications
N-(6-Bromohexyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(6-Bromohexyl)-2-hydroxybenzamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Bromohexyl)phthalimide
- 6-(Boc-amino)hexyl bromide
- N-(6-Bromohexyl)isoindoline-1,3-dione
Uniqueness
N-(6-Bromohexyl)-2-hydroxybenzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzamide structureThe hydroxyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18BrNO2 |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
N-(6-bromohexyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H18BrNO2/c14-9-5-1-2-6-10-15-13(17)11-7-3-4-8-12(11)16/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,15,17) |
InChI Key |
XTRNZKLBQLBGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCBr)O |
Origin of Product |
United States |
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